molecular formula C9H10ClNO2S B8695940 4-Amino-1-(prop-1-yn-3-ylsulfonyl)benzene hydrochloride CAS No. 143130-78-3

4-Amino-1-(prop-1-yn-3-ylsulfonyl)benzene hydrochloride

Cat. No. B8695940
Key on ui cas rn: 143130-78-3
M. Wt: 231.70 g/mol
InChI Key: OOMHAOCISFRGEV-UHFFFAOYSA-N
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Patent
US05225595

Procedure details

205 g (0.865 mol) of 4-acetylamino-1-(prop-1-yn-3-ylsulfonyl)benzene were heated at the boil in 1000 ml of 10 % strength by weight hydrochloric acid for about 1.5 hours. After deacetylation had ended (check by TLC), the reaction mixture was clarified and cooled down to about 10° C. The precipitate formed was filtered off with suction, washed with a little 10 % strength by weight hydrochloric acid and dried, leaving 168 g of 4-amino-1-(prop-1-yn-3-ylsulfonyl)benzene hydrochloride (melting point 225°-229° C). ##STR27## 1H-NMR (D6 -DMSO): δ=3.37 (t, 1H, C≡CH), 4.33 (d, 2H, CH2), 6.90-7.65 (4H, aromatic H), 8.5 (3H, NH3 ⊕) ppm. 13C-NMR (D6 -DMSO): δ=47.6 (CH:), 73.4 (C≡C), 77.3 (C≡CH), 14.4, 125.1, 130.1, 151.4 (aromatic C) ppm.
Name
4-acetylamino-1-(prop-1-yn-3-ylsulfonyl)benzene
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH2:14][C:15]#[CH:16])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.[ClH:17]>>[ClH:17].[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([CH2:14][C:15]#[CH:16])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
4-acetylamino-1-(prop-1-yn-3-ylsulfonyl)benzene
Quantity
205 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)CC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
WASH
Type
WASH
Details
washed with a little 10 % strength by weight hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC=C(C=C1)S(=O)(=O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 168 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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